molecular formula C17H13F2NO4 B2834851 2,6-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide CAS No. 2034482-04-5

2,6-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide

Cat. No. B2834851
M. Wt: 333.291
InChI Key: KWEOGFDHFZSZMG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves the study of the physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.


Scientific Research Applications

Ingenious Modifications for Improved Properties : Modifying molecular structures can significantly influence their excited-state behaviors, which is crucial for applications like fluorescence sensing and imaging. For instance, extending the furan heterocycle and introducing specific groups in molecules related to 3-hydroxyflavone has shown to effectively modulate excited-state intramolecular proton transfer and charge transfer characteristics. These modifications not only shift absorption and emission spectra but also influence the excited-state dynamics, which could be beneficial for developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Furan Diels-Alder Reactions and Structural Reactivity : The reactivity of difluorinated compounds in Diels-Alder reactions with furans is significantly enhanced by fluorine's presence, which stabilizes highly polar transition states. This has implications for synthetic chemistry, where the fluorine substitution can dramatically alter reaction pathways and outcomes. Such insights are valuable for designing synthetic routes for complex organic compounds, including those with benzamide functionalities (Griffith et al., 2006).

Influence of Fluorine on Molecular Aggregation : The incorporation of fluorine atoms, especially in benzamide derivatives, can lead to unique aggregation patterns due to short C–H⋯F interactions. This phenomenon is essential for understanding the solid-state properties of such compounds, which could affect their solubility, stability, and interaction with biological molecules. The study of these interactions provides a foundation for designing materials with tailored physical and chemical properties (Mocilac et al., 2016).

Catalytic Alkenylation and Its Utility : The rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers opens new avenues for synthesizing difluorinated compounds. This method's regioselectivity and functional group tolerance make it a valuable tool for preparing compounds with potential pharmaceutical applications. The ability to perform such reactions under redox-neutral conditions without external oxidants is particularly advantageous for sustainable and efficient synthesis (Cui et al., 2023).

Safety And Hazards

This involves the study of the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-8-23-9-11)14-5-2-7-24-14/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEOGFDHFZSZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide

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